REACTION_CXSMILES
|
C(=[O:4])CC.[CH3:5][CH:6]1[CH2:11][CH:10]([O:12][CH2:13][C:14](Cl)=[O:15])[CH:9]([CH:17]([CH3:19])[CH3:18])[CH2:8][CH2:7]1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CO>N1C=CC=CC=1.C1COCC1>[CH3:5][CH:6]1[CH2:11][CH:10]([O:12][CH2:13][C:14]([OH:4])=[O:15])[CH:9]([CH:17]([CH3:19])[CH3:18])[CH2:8][CH2:7]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCC(C(C1)OCC(=O)Cl)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 70 mL stainless steel high pressure reactor fitted with a Pyrex glass liner and magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The reactor is sealed
|
Type
|
CUSTOM
|
Details
|
The product mixture, isolated
|
Type
|
CUSTOM
|
Details
|
after removal of gas from the reactor vessel
|
Type
|
ADDITION
|
Details
|
a diastereomeric mixture of methyl L-menthoxyacetyl-L-2-hydroxybutyrate and methyl L-menthoxyacetyl-D-2-hydroxybutyrate
|
Type
|
CUSTOM
|
Details
|
The diastereomers are separated by preparative gas chromatography
|
Type
|
WAIT
|
Details
|
Each diastereomer is hydrolyzed separately by treatment with 2N HCl (aq) for 2 hours at 100° C.
|
Duration
|
2 h
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCC(C(C1)OCC(=O)O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=[O:4])CC.[CH3:5][CH:6]1[CH2:11][CH:10]([O:12][CH2:13][C:14](Cl)=[O:15])[CH:9]([CH:17]([CH3:19])[CH3:18])[CH2:8][CH2:7]1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CO>N1C=CC=CC=1.C1COCC1>[CH3:5][CH:6]1[CH2:11][CH:10]([O:12][CH2:13][C:14]([OH:4])=[O:15])[CH:9]([CH:17]([CH3:19])[CH3:18])[CH2:8][CH2:7]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCC(C(C1)OCC(=O)Cl)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 70 mL stainless steel high pressure reactor fitted with a Pyrex glass liner and magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The reactor is sealed
|
Type
|
CUSTOM
|
Details
|
The product mixture, isolated
|
Type
|
CUSTOM
|
Details
|
after removal of gas from the reactor vessel
|
Type
|
ADDITION
|
Details
|
a diastereomeric mixture of methyl L-menthoxyacetyl-L-2-hydroxybutyrate and methyl L-menthoxyacetyl-D-2-hydroxybutyrate
|
Type
|
CUSTOM
|
Details
|
The diastereomers are separated by preparative gas chromatography
|
Type
|
WAIT
|
Details
|
Each diastereomer is hydrolyzed separately by treatment with 2N HCl (aq) for 2 hours at 100° C.
|
Duration
|
2 h
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCC(C(C1)OCC(=O)O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |